molecular formula C8H7N3O2 B1485067 Ethyl 2-Cyanopyrimidine-5-carboxylate CAS No. 2006277-94-5

Ethyl 2-Cyanopyrimidine-5-carboxylate

Cat. No. B1485067
CAS RN: 2006277-94-5
M. Wt: 177.16 g/mol
InChI Key: HUBRAGRIDXEVHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Ethyl 2-Cyanopyrimidine-5-carboxylate is 1S/C8H7N3O2/c1-2-13-8(12)6-4-10-7(3-9)11-5-6/h4-5H,2H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-Cyanopyrimidine-5-carboxylate is a white crystalline solid. It is soluble in organic solvents such as ethanol, chloroform, and methanol. The density is 1.34 g/cm3.

Scientific Research Applications

Synthesis of Antimicrobial Agents

Ethyl 2-Cyanopyrimidine-5-carboxylate derivatives have been synthesized for potential use as antimicrobial agents. For example, the reaction of ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate with different reagents yielded compounds tested for in vitro antimicrobial activity against pathogenic microorganisms, with some showing promising activity (El-kerdawy et al., 1990).

Development of CK2 Inhibitors

Ethyl 2-Cyanopyrimidine-5-carboxylate derivatives have been utilized in the synthesis of CK2 inhibitors, demonstrating the compound's utility in pharmacological research. A notable synthesis pathway involved the Minisci reaction to produce ethyl 5-bromopyrimidine-4-carboxylate, which was further used to develop potent CK2 inhibitors (Regan et al., 2012).

Creation of Novel Pyrimidines

The compound has been central in the microwave-mediated, regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This method emphasizes the compound's utility in efficient and environmentally friendly chemical synthesis (Eynde et al., 2001).

Antimicrobial Activity of Pyrimidine Glycosides

Ethyl 2-Cyanopyrimidine-5-carboxylate derivatives have also been investigated for their antimicrobial properties in the form of pyrimidine glycosides, further underscoring the versatility of this compound in synthesizing bioactive molecules (El‐Sayed et al., 2008).

Cardiotonic Agents Research

Research on ethyl 2-Cyanopyrimidine-5-carboxylate derivatives has extended to the study of cardiotonic agents, demonstrating the compound's role in the development of cardiovascular drugs. This includes the crystallographic and quantum-chemical study of related compounds to understand their structure-activity relationship (Orsini et al., 1990).

Safety And Hazards

Ethyl 2-Cyanopyrimidine-5-carboxylate has several hazard statements including H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-cyanopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-2-13-8(12)6-4-10-7(3-9)11-5-6/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBRAGRIDXEVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229007
Record name 5-Pyrimidinecarboxylic acid, 2-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Cyanopyrimidine-5-carboxylate

CAS RN

2006277-94-5
Record name 5-Pyrimidinecarboxylic acid, 2-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006277-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 2-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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